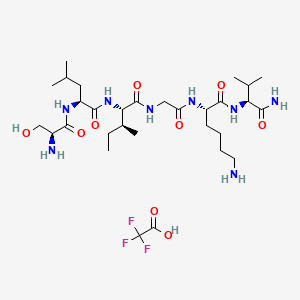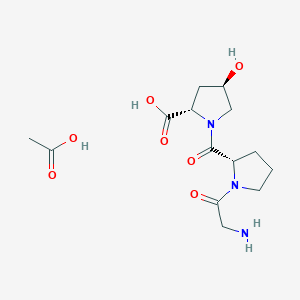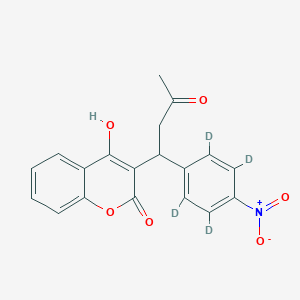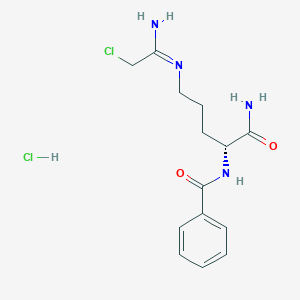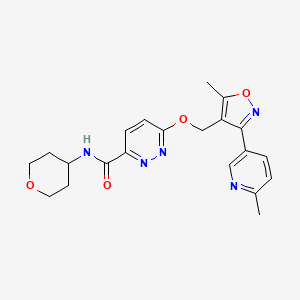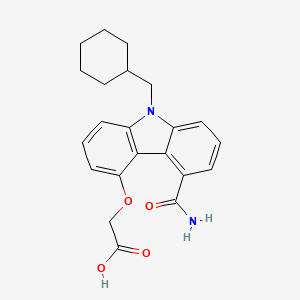
LY433771
Overview
Description
LY433771 is a chemical compound known for its inhibitory activity against Type X secretory phospholipase A2 (sPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, making this compound a valuable tool in biochemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY433771 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is typically produced in specialized chemical manufacturing facilities that adhere to stringent quality control standards to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
LY433771 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
LY433771 has a wide range of scientific research applications:
Mechanism of Action
LY433771 exerts its effects by inhibiting the activity of Type X secretory phospholipase A2. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This action disrupts the normal metabolic processes involving phospholipids, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
BMS-433771: Another inhibitor of sPLA2, known for its antiviral activity against respiratory syncytial virus.
LY315920: A structurally similar compound with inhibitory activity against different isoforms of sPLA2.
Uniqueness
LY433771 is unique due to its high specificity for Type X secretory phospholipase A2, making it a valuable tool for studying this particular enzyme. Its structural features and binding affinity distinguish it from other sPLA2 inhibitors .
Properties
IUPAC Name |
2-[5-carbamoyl-9-(cyclohexylmethyl)carbazol-4-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c23-22(27)15-8-4-9-16-20(15)21-17(10-5-11-18(21)28-13-19(25)26)24(16)12-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXEBCEJGFYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C(=CC=C3)OCC(=O)O)C4=C(C=CC=C42)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
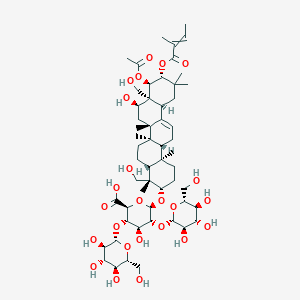
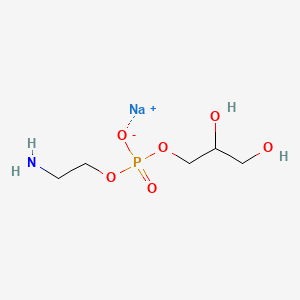
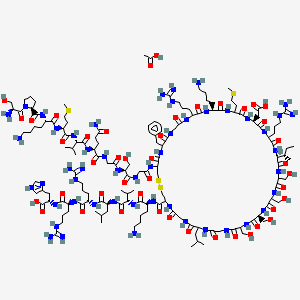
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)
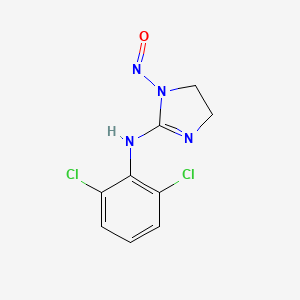
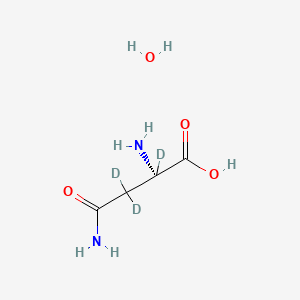
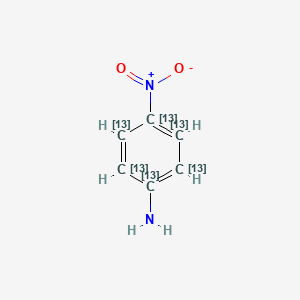
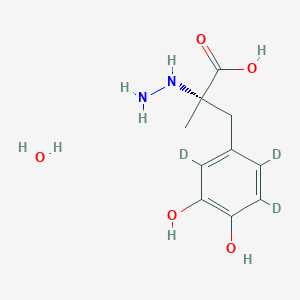
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)
